
Tri-2-furylgermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(furan-2-yl)germane is an organogermanium compound where three furan-2-yl groups are bonded to a central germanium atom
準備方法
Synthetic Routes and Reaction Conditions: Tri(furan-2-yl)germane can be synthesized through the reaction of germanium tetrachloride with furan-2-yl lithium or furan-2-yl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: While specific industrial production methods for tri(furan-2-yl)germane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Tri(furan-2-yl)germane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The germanium center can be reduced to form germylene derivatives.
Substitution: The furan groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed.
Major Products Formed:
Oxidation: Furan-2,5-diones.
Reduction: Germylene derivatives.
Substitution: Various substituted furan derivatives.
科学的研究の応用
Tri(furan-2-yl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用機序
The mechanism of action of tri(furan-2-yl)germane involves its interaction with various molecular targets. The furan rings can participate in π-π interactions, while the germanium center can form coordination complexes with other molecules. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Tetra(furan-2-yl)silane: Similar structure but with silicon instead of germanium.
Tetra(furan-2-yl)germane: Contains four furan-2-yl groups instead of three.
Uniqueness: Tri(furan-2-yl)germane is unique due to the presence of three furan-2-yl groups, which provide a balance between reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from its silicon and tetra-substituted counterparts.
特性
分子式 |
C12H9GeO3 |
|---|---|
分子量 |
273.83 g/mol |
InChI |
InChI=1S/C12H9GeO3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChIキー |
DNTSJBXWWGJRMX-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)[Ge](C2=CC=CO2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


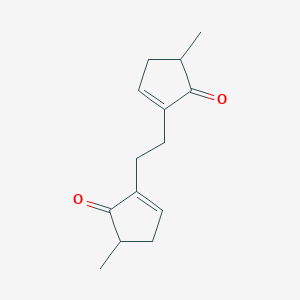
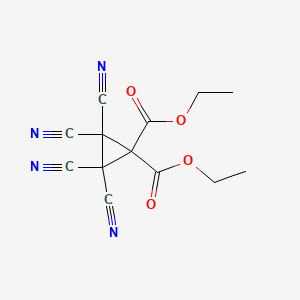
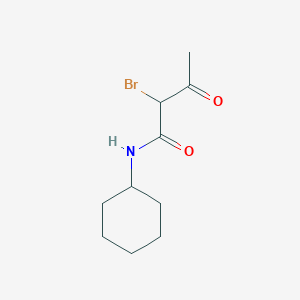

![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
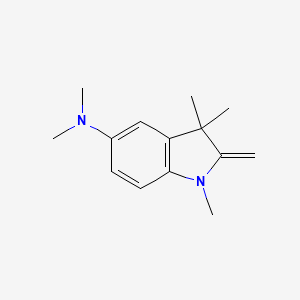
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)


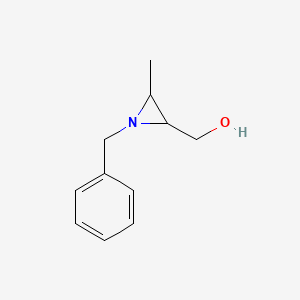


![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
